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Introduction

Infigratinib (also known as BGJ398) is a potent and selective, ATP-competitive oral inhibitor of
the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high
potency against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling
pathway, often through gene fusions (most notably involving FGFR?2), amplifications, or
activating mutations, is a key oncogenic driver in a subset of intrahepatic cholangiocarcinomas
(iCCA).[3][4] Activation of FGFRs triggers downstream signaling cascades, including the RAS-
RAF-MEK-ERK (MAPK) and PISK-AKT-mTOR pathways, which are crucial for cell proliferation,
survival, and differentiation.[1] Infigratinib has demonstrated significant anti-tumor activity in
preclinical models and clinical trials by blocking these pathways, leading to the inhibition of cell
proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5]
These notes provide an overview of Infigratinib's application in cholangiocarcinoma cell lines,
including its mechanism of action, key quantitative data, and detailed protocols for in vitro
evaluation.

Mechanism of Action

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR
kinase domain. This competitive inhibition prevents the phosphorylation and activation of the
receptor, thereby blocking the initiation of downstream signaling. The primary consequence is
the suppression of the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth
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and survival. Preclinical studies have shown that Infigratinib treatment leads to a dose-
dependent decrease in the phosphorylation of FRS2 and MAPK, key downstream effectors of
FGFR signaling.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b12395904?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://pubmed.ncbi.nlm.nih.gov/33307867/
https://pubmed.ncbi.nlm.nih.gov/33307867/
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://pubmed.ncbi.nlm.nih.gov/34358484/
https://qedtx.com/wp-content/uploads/Infigratinib-in-cholangiocarcinoma-ESMO-2018.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://www.benchchem.com/product/b12395904#application-of-fgfr-in-8-in-cholangiocarcinoma-cell-lines
https://www.benchchem.com/product/b12395904#application-of-fgfr-in-8-in-cholangiocarcinoma-cell-lines
https://www.benchchem.com/product/b12395904#application-of-fgfr-in-8-in-cholangiocarcinoma-cell-lines
https://www.benchchem.com/product/b12395904#application-of-fgfr-in-8-in-cholangiocarcinoma-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

5/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

